molecular formula C19H22F3N3O3 B2797302 1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097918-29-9

1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2797302
CAS No.: 2097918-29-9
M. Wt: 397.398
InChI Key: HFQWQNOPPMGEEY-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic compound of significant interest in medicinal chemistry research, integrating two pharmaceutically relevant scaffolds: the imidazolidine-2,4-dione (hydantoin) and a substituted piperidine. The core imidazolidine-2,4-dione structure is a privileged motif in drug discovery, known for its diverse biological activities. Notably, derivatives of this scaffold have been extensively investigated as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. PTP1B inhibition is a well-validated therapeutic strategy for enhancing insulin sensitivity and is a major research focus for the treatment of type 2 diabetes and obesity . The molecular architecture of this compound suggests potential for targeted biological activity. The 3,4-dimethylbenzoyl group attached to the piperidine nitrogen may contribute to binding specificity and potency, while the 2,2,2-trifluoroethyl side chain on the hydantoin nitrogen is a common bioisostere that can enhance metabolic stability and binding affinity. Researchers can explore this molecule as a novel chemical tool for studying PTP1B and related phosphatases, or as a starting point for the development of new therapeutic agents for metabolic disorders. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O3/c1-12-3-4-14(9-13(12)2)17(27)23-7-5-15(6-8-23)24-10-16(26)25(18(24)28)11-19(20,21)22/h3-4,9,15H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQWQNOPPMGEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The incorporation of the trifluoroethyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapy.
  • Inhibition of Enzymatic Activity : The imidazolidine-2,4-dione structure is known to interact with various enzymes. Preliminary studies suggest that this compound could serve as an inhibitor for specific enzymes involved in disease pathways, such as proteases linked to inflammatory diseases.
  • Neurological Applications : The piperidine moiety is often associated with neuroactive compounds. This suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.

Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored derivatives of imidazolidine-2,4-dione compounds for their antitumor efficacy. The results indicated that modifications to the benzoyl group significantly influenced cytotoxicity against various cancer cell lines. The compound showed promise as a lead compound for further development in cancer therapeutics .

Enzyme Inhibition

Another research article focused on the enzyme inhibition properties of similar imidazolidine derivatives. The findings revealed that these compounds effectively inhibited matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling . This positions the compound as a potential therapeutic agent for conditions characterized by excessive MMP activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include derivatives with variations in the acyl/aromatic substituents on the piperidine ring or modifications to the imidazolidine-dione core. Key comparisons are outlined below:

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Commercial Availability (if applicable)
1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (Target Compound) Likely C20H22F3N3O3 ~427.4 g/mol 3,4-Dimethylbenzoyl (electron-donating methyl groups) Not specified in evidence
1-{1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (BK65704) C20H24F3N3O4 427.42 g/mol 4-Methoxyphenylpropanoyl (methoxy group, extended aliphatic chain) $8/1g, in stock
1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (BK49330) C20H20F3N3O5 439.39 g/mol 7-Methoxybenzofuran-2-carbonyl (oxygen-containing heterocycle, methoxy substituent) Not specified in evidence

Key Observations

Substituent Effects: The target compound’s 3,4-dimethylbenzoyl group provides steric bulk and electron donation, which may enhance binding to hydrophobic pockets in biological targets. BK49330’s benzofuran ring incorporates an oxygen atom, which could enhance π-π stacking interactions and metabolic stability due to the heterocyclic structure .

Molecular Weight and Lipophilicity :

  • The trifluoroethyl group is conserved across all three compounds, contributing to similar lipophilicity profiles.
  • The benzofuran in BK49330 increases molecular weight (439.39 g/mol) compared to the other analogs, possibly influencing pharmacokinetics .

Commercial Accessibility :

  • Only BK65704 has explicit pricing and stock information ($8/1g), suggesting it is more readily available for research purposes .

Q & A

Q. What are the key steps in synthesizing 1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step reactions, including:

  • Piperidine functionalization : Introduction of the 3,4-dimethylbenzoyl group via nucleophilic acyl substitution or coupling reactions.
  • Imidazolidine-2,4-dione formation : Cyclization of urea derivatives or condensation of carbonyl-containing intermediates.
  • Trifluoroethyl group incorporation : Alkylation using 2,2,2-trifluoroethyl halides or Michael addition to α,β-unsaturated systems. Optimization requires monitoring reaction progress via TLC, HPLC, or NMR . Critical parameters include temperature control (e.g., avoiding thermal decomposition of the trifluoroethyl group) and solvent selection (polar aprotic solvents for nucleophilic steps) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Spectroscopy : High-resolution NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. FT-IR for carbonyl (C=O) and amine (N-H) group validation .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–280 nm) for purity assessment. Use buffered mobile phases (e.g., ammonium acetate pH 6.5) to enhance separation .
  • Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

Q. How do structural features like the trifluoroethyl group and 3,4-dimethylbenzoyl moiety influence its reactivity?

  • Trifluoroethyl group : Enhances metabolic stability and lipophilicity, impacting bioavailability. Its electron-withdrawing nature may reduce nucleophilic attack on adjacent carbonyl groups .
  • 3,4-Dimethylbenzoyl moiety : The methyl groups sterically hinder electrophilic substitution on the aromatic ring, directing reactivity to the piperidine nitrogen .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

  • Analog synthesis : Modify the trifluoroethyl group (e.g., replace with -CF₂H or -CH₂CF₃) and the benzoyl substituents (e.g., halogenation or methoxy groups) .
  • Biological assays : Use in vitro models (e.g., enzyme inhibition assays for kinases or GPCRs) and compare IC₅₀ values. For example:
Analog StructureModificationIC₅₀ (Target A)IC₅₀ (Target B)
Parent compoundNone12 nM450 nM
CF₂H substitution-CF₂H18 nM320 nM
4-Cl benzoylCl at C48 nM600 nM
(Adapted from SAR tables in )

Q. What computational strategies can predict optimal reaction pathways for synthesizing this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for imidazolidine cyclization .
  • Machine learning : Train models on reaction databases to predict solvent/reagent combinations that maximize yield .

Q. How can contradictions in biological activity data across assay platforms be resolved?

  • Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .

Q. What statistical design-of-experiments (DoE) approaches are suitable for optimizing its synthetic yield?

  • Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors. For example:
FactorLow LevelHigh Level
Temperature60°C80°C
Catalyst (mol%)5%10%
Solvent (DMF:H₂O)9:17:3
  • Response surface methodology (RSM) : Optimize interactions between significant factors to achieve >90% yield .

Q. How does this compound compare structurally and functionally to other imidazolidine derivatives?

  • Structural analogs : Compare with compounds bearing pyrazole or thiazolidine cores (e.g., ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]…} from ).
  • Functional differences : The trifluoroethyl group may confer higher blood-brain barrier penetration compared to phenyl-substituted analogs .

Q. What strategies identify biological targets for this compound when mechanism-of-action data is limited?

  • Proteome-wide profiling : Use affinity-based chemoproteomics with a biotinylated analog .
  • Docking studies : Screen against kinase or GPCR libraries using AutoDock Vina .

Q. How can stability studies address degradation pathways under varying pH and temperature conditions?

  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC for byproducts .
  • Arrhenius kinetics : Predict shelf-life by accelerating degradation at 40–60°C and extrapolating to room temperature .

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